molecular formula C20H20N2O B5686574 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine

5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine

Cat. No. B5686574
M. Wt: 304.4 g/mol
InChI Key: YOBBOVRZEZSALX-UHFFFAOYSA-N
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Description

5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used as an atypical antipsychotic drug. It was first synthesized in the 1960s and was approved by the FDA in 1989 for the treatment of schizophrenia. Clozapine is known for its effectiveness in treating treatment-resistant schizophrenia, but it also has a number of other potential uses in scientific research.

Mechanism of Action

Clozapine works by blocking the activity of a number of different neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has a particularly high affinity for dopamine receptors, which is thought to be responsible for its antipsychotic effects. By blocking the activity of these receptors, 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine is able to reduce the symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects, including the ability to reduce the activity of the mesolimbic dopamine pathway, which is thought to be responsible for the positive symptoms of schizophrenia. It also has the ability to increase the activity of the mesocortical dopamine pathway, which is thought to be responsible for the negative symptoms of schizophrenia. Clozapine has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of interest is the use of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine as a tool for investigating the role of dopamine receptors in addiction and substance abuse. Another area of interest is the use of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine in combination with other drugs, such as antidepressants, to treat a wider range of psychiatric disorders. Additionally, there is ongoing research into the development of new drugs that are based on the structure of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine, but that have improved efficacy and fewer side effects.

Synthesis Methods

Clozapine can be synthesized through a number of different methods, but one of the most common involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-11-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This results in the formation of 5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine.

Scientific Research Applications

Clozapine has a number of potential uses in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of dopamine in the brain. Clozapine has been shown to have a high affinity for dopamine receptors, particularly the D4 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-13H,1,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBBOVRZEZSALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone

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